

The Spectroscopic Signature of 2-Methoxy-3-methylpyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-3-methylpyrazine**

Cat. No.: **B1583162**

[Get Quote](#)

Introduction

2-Methoxy-3-methylpyrazine is a volatile organic compound belonging to the pyrazine family, a class of heterocyclic aromatic compounds.^{[1][2]} It is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a variety of foods and beverages, including coffee and baked goods.^[3] Its potent sensory characteristics make it a valuable compound in the flavor and fragrance industry.^{[1][3]} Furthermore, its presence and concentration can be indicative of the processing history and quality of food products. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for quality control in various applications. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of **2-Methoxy-3-methylpyrazine**, offering insights for researchers, scientists, and professionals in drug development and food science.

Molecular Structure and Isomerism

The structural elucidation of **2-Methoxy-3-methylpyrazine** relies on the synergistic interpretation of various spectroscopic techniques. The arrangement of the methoxy and methyl substituents on the pyrazine ring dictates its unique chemical and physical properties. It is important to distinguish it from its isomers, as even minor structural changes can significantly alter its sensory profile and chemical reactivity.

Figure 1. Molecular structure of **2-Methoxy-3-methylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, signal multiplicities, and coupling constants in ^1H and ^{13}C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-Methoxy-3-methylpyrazine** is characterized by signals corresponding to the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl group protons. The exact chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methoxy-3-methylpyrazine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-10 ppm.
- Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift using the residual solvent peak (CDCl_3 at 7.26 ppm).

^1H NMR Data (Predicted in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	Doublet	1H	H-5
~7.8	Doublet	1H	H-6
~4.0	Singlet	3H	-OCH ₃
~2.5	Singlet	3H	-CH ₃

Interpretation:

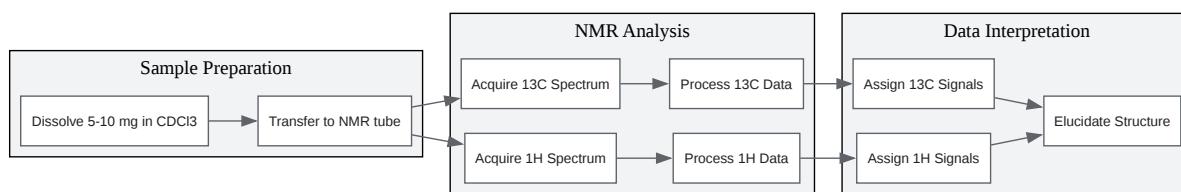
- The two doublets in the aromatic region are characteristic of two adjacent protons on a substituted pyrazine ring.
- The singlet at approximately 4.0 ppm is indicative of the three equivalent protons of the methoxy group.
- The singlet at around 2.5 ppm corresponds to the three equivalent protons of the methyl group attached to the pyrazine ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrument: A 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse sequence: Standard proton-decoupled pulse experiment.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.


- Relaxation delay: 2-5 seconds.
- Spectral width: 0-160 ppm.
- Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift using the solvent peak (CDCl_3 at 77.16 ppm).

 ^{13}C NMR Data (Predicted in CDCl_3)

Chemical Shift (ppm)	Assignment
~155	C-2
~145	C-3
~140	C-5
~135	C-6
~53	$-\text{OCH}_3$
~20	$-\text{CH}_3$

Interpretation:

- The four signals in the downfield region (~135-155 ppm) correspond to the four carbon atoms of the pyrazine ring. The carbons directly attached to the nitrogen and oxygen atoms (C-2 and C-3) are typically the most downfield.
- The signal at approximately 53 ppm is characteristic of a methoxy carbon.
- The upfield signal at around 20 ppm is assigned to the methyl carbon.

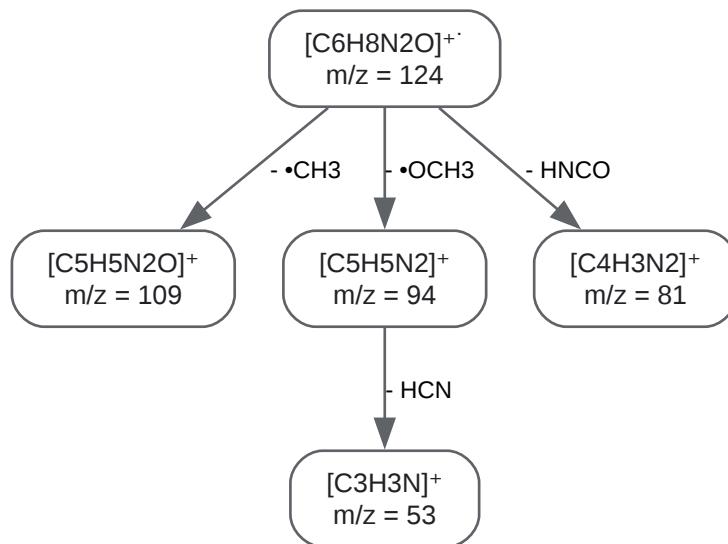
[Click to download full resolution via product page](#)

Figure 2. Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common technique used for volatile compounds like **2-Methoxy-3-methylpyrazine**.

Experimental Protocol: GC-MS


- Sample Introduction: Inject a dilute solution of **2-Methoxy-3-methylpyrazine** in a suitable solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer.
- GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan range: m/z 30-200.

Mass Spectrum Data (EI)

m/z	Relative Intensity (%)	Proposed Fragment
124	100	[M] ⁺ (Molecular Ion)
109	~60	[M - CH ₃] ⁺
94	~40	[M - OCH ₃] ⁺ or [M - N ₂] ⁺
81	~30	[M - HNCO] ⁺
53	~50	[C ₃ H ₃ N] ⁺

Interpretation:

- The molecular ion peak at m/z 124 confirms the molecular weight of **2-Methoxy-3-methylpyrazine** (C₆H₈N₂O).^{[1][4]} This is typically the base peak, indicating its relative stability under EI conditions.
- The fragment at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.
- The peak at m/z 94 can result from the loss of a methoxy radical (•OCH₃) or the elimination of a neutral nitrogen molecule (N₂).
- The fragment at m/z 81 is likely due to the loss of isocyanic acid (HNCO) from the molecular ion, a common fragmentation pathway for pyrazine derivatives.
- The ion at m/z 53 is a characteristic fragment of the pyrazine ring.

[Click to download full resolution via product page](#)

Figure 3. Proposed MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending vibrations of bonds, providing a "fingerprint" of the molecule.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A thin film of neat liquid **2-Methoxy-3-methylpyrazine** can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (in -CH ₃ and -OCH ₃)
~1550	Strong	C=N stretch (in pyrazine ring)
~1450	Strong	C=C stretch (in pyrazine ring)
~1250	Strong	C-O-C asymmetric stretch (methoxy)
~1150	Strong	In-plane C-H bending
~1030	Strong	C-O-C symmetric stretch (methoxy)
~850	Strong	Out-of-plane C-H bending

Interpretation:

- The bands around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.
- The absorptions near 2950 cm⁻¹ are due to the C-H stretching of the methyl and methoxy groups.
- The strong absorptions in the 1450-1550 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrazine ring, which are characteristic of heteroaromatic systems.
- The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.
- The region below 1000 cm⁻¹ contains various in-plane and out-of-plane C-H bending vibrations that contribute to the unique fingerprint of the molecule.

Conclusion

The comprehensive spectroscopic analysis of **2-Methoxy-3-methylpyrazine** through NMR, MS, and IR techniques provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR data reveal the precise connectivity of the atoms in the molecule, while the mass spectrum confirms its molecular weight and provides insights into its fragmentation behavior. The infrared spectrum offers a characteristic fingerprint based on the vibrational modes of its functional groups. Together, these spectroscopic data form a unique signature for **2-Methoxy-3-methylpyrazine**, which is indispensable for quality control in the food and fragrance industries, as well as for further research into its chemical and biological properties. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important aroma compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | CID 17898 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536) - FooDB [foodb.ca]
- 3. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 4. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [The Spectroscopic Signature of 2-Methoxy-3-methylpyrazine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583162#spectroscopic-data-nmr-ms-ir-of-2-methoxy-3-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com